molecular formula C23H22FN3O3 B10979818 (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10979818
M. Wt: 407.4 g/mol
InChI Key: UJDHUXWOGPTDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’ve described is a complex heterocyclic molecule with both indole and pyridoindole moieties. Let’s break it down:

  • Indole: : Indole is a fundamental heterocyclic system found in various natural products, pharmaceuticals, and biologically active compounds. It consists of a benzene ring fused to a five-membered nitrogen-containing ring. The indole moiety plays a crucial role in cell biology and has attracted attention due to its diverse biological properties.

  • Pyridoindole: : The pyridoindole ring system is a fused indole and pyridine structure It combines the aromaticity of indole with the basicity of pyridine

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including:

  • Oxidation: : Oxidative transformations can modify the indole and pyridoindole moieties. Common oxidants include peroxides, metal oxides, and hypervalent iodine reagents.

  • Reduction: : Reduction reactions can lead to the formation of saturated derivatives. Hydrogenation or metal-mediated reductions are typical methods.

  • Substitution: : Substituents on the aromatic rings can be modified via electrophilic or nucleophilic substitution reactions. For example, halogenation, acylation, or alkylation.

  • Major Products: : The specific products formed depend on reaction conditions and substituents. Is there a particular reaction you’d like me to explore further?

Scientific Research Applications

The compound’s applications span various fields:

  • Medicine: : Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

  • Chemistry: : Explore its reactivity, stability, and interactions with other molecules.

  • Biology: : Study its effects on cellular processes, receptors, and enzymes.

  • Industry: : Assess its use in materials science, catalysis, or organic synthesis.

Mechanism of Action

Unfortunately, I don’t have specific information on this compound’s mechanism of action. understanding its targets (e.g., proteins, enzymes) and pathways (e.g., signaling cascades) is crucial for drug development.

Comparison with Similar Compounds

    Indole: Investigate other indole-based molecules.

    Pyridoindoles: Explore compounds with similar fused ring systems.

Properties

Molecular Formula

C23H22FN3O3

Molecular Weight

407.4 g/mol

IUPAC Name

(4,7-dimethoxy-1-methylindol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C23H22FN3O3/c1-26-19(11-15-20(29-2)6-7-21(30-3)22(15)26)23(28)27-9-8-18-16(12-27)14-10-13(24)4-5-17(14)25-18/h4-7,10-11,25H,8-9,12H2,1-3H3

InChI Key

UJDHUXWOGPTDJA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.